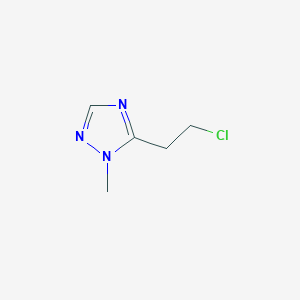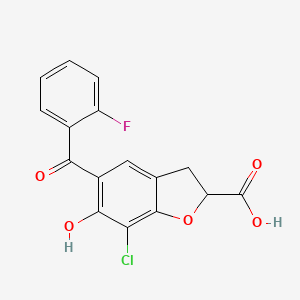
1-(2-Bromoethyl)-1'-propyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of bipyridinium salts. This compound is characterized by the presence of a bromoethyl group and a propyl group attached to the bipyridinium core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 1-bromo-2-chloroethane and 1-bromopropane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Addition Reactions: The bipyridinium core can undergo addition reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide include nucleophiles such as amines, thiols, and alcohols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and solvent to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted bipyridinium salts, while oxidation and reduction reactions can lead to the formation of different redox-active species .
Scientific Research Applications
1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving cellular signaling and molecular interactions due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromoethyl group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The bipyridinium core can also participate in redox reactions, affecting the redox state of the target molecules and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-1’-propyl-4,4’-bipyridin-1-ium chloride
- 1-(2-Iodoethyl)-1’-propyl-4,4’-bipyridin-1-ium iodide
- 1-(2-Bromoethyl)-1’-methyl-4,4’-bipyridin-1-ium bromide
Uniqueness
1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromoethyl and propyl groups allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
103232-80-0 |
|---|---|
Molecular Formula |
C15H19Br3N2 |
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C15H19BrN2.2BrH/c1-2-8-17-9-3-14(4-10-17)15-5-11-18(12-6-15)13-7-16;;/h3-6,9-12H,2,7-8,13H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
AQJQBQSVIHYKJG-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCBr.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



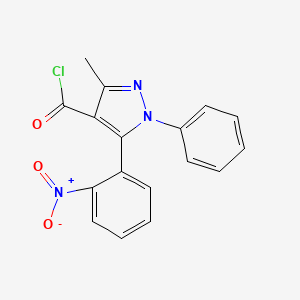


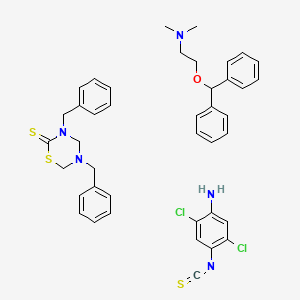

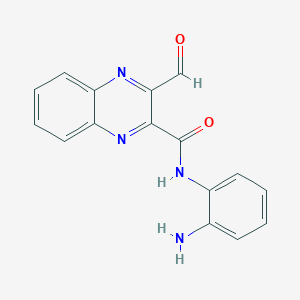
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)

![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
